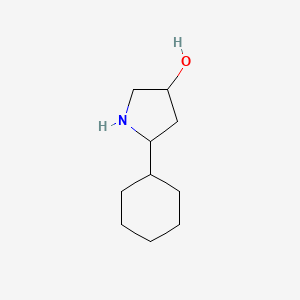

5-Cyclohexylpyrrolidin-3-ol

Description

BenchChem offers high-quality 5-Cyclohexylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h8-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDUJHOJAABBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5-Cyclohexylpyrrolidin-3-ol for Drug Discovery Professionals

Executive Summary

5-Cyclohexylpyrrolidin-3-ol is a substituted pyrrolidinol, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture due to its non-planar, sp³-hybridized nature, which is highly advantageous for exploring pharmacophore space.[2][4] This guide provides a comprehensive analysis of the fundamental properties of 5-Cyclohexylpyrrolidin-3-ol, focusing on its molecular profile, physicochemical characteristics, synthesis, and potential applications in drug development. The strategic incorporation of a cyclohexyl group at the 5-position and a hydroxyl group at the 3-position significantly influences its lipophilicity, hydrogen bonding capacity, and overall pharmacological profile, making it a molecule of interest for medicinal chemists.

Molecular Profile & Physicochemical Properties

Chemical Structure and Stereochemistry

The structure of 5-Cyclohexylpyrrolidin-3-ol features a central pyrrolidine ring with a cyclohexyl substituent at the C5 position and a hydroxyl group at the C3 position. The presence of two stereocenters (C3 and C5) means the molecule can exist as four possible stereoisomers (e.g., (3R,5R), (3S,5S), (3R,5S), and (3S,5R)), which can be grouped into two pairs of diastereomers (cis and trans). The specific spatial orientation of these substituents is critical, as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors, potentially leading to vastly different biological profiles for each isomer.[2][3]

Key Identifiers

A summary of the core identifiers for 5-Cyclohexylpyrrolidin-3-ol is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 5-cyclohexylpyrrolidin-3-ol | N/A |

| CAS Number | 1306604-76-1 | [5] |

| Molecular Formula | C₁₀H₁₉NO | [5] |

| Molecular Weight | 169.26 g/mol | [5] |

| Canonical SMILES | C1CCC(CC1)C2CC(CN2)O | [5] |

Physicochemical Data & Drug Development Implications

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] While experimental data for this specific molecule is scarce, reliable predictions can be made based on its structure and comparison to analogous compounds.

| Property | Predicted Value | Implication in Drug Development |

| pKa (Basic) | 9.5 - 10.5 | The pyrrolidine nitrogen is basic, meaning the compound will be predominantly protonated and positively charged at physiological pH (~7.4).[4] This enhances aqueous solubility but may reduce passive membrane permeability. |

| cLogP | 1.5 - 2.5 | The calculated octanol-water partition coefficient (cLogP) suggests moderate lipophilicity.[6] This value is often within the desired range for oral bioavailability, balancing solubility with membrane permeability. The cyclohexyl group significantly increases lipophilicity compared to an unsubstituted pyrrolidinol. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | This value, primarily from the hydroxyl and amine groups, indicates good potential for crossing the blood-brain barrier and cell membranes. Compounds with TPSA < 90 Ų are often CNS-active. |

| Hydrogen Bond Donors | 2 (O-H, N-H) | These groups are crucial for target binding and contribute to aqueous solubility.[1] |

| Hydrogen Bond Acceptors | 2 (O, N) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] |

Synthesis and Characterization

The synthesis of substituted pyrrolidinols can be achieved through various established organic chemistry methodologies. A common and effective approach is the 1,3-dipolar cycloaddition reaction.[4][9]

Retrosynthetic Strategy & Rationale

A logical retrosynthetic approach involves a [3+2] cycloaddition between an azomethine ylide and an appropriate dipolarophile. This method is highly valued for its ability to construct the five-membered pyrrolidine ring with good control over regio- and stereoselectivity.[4] The azomethine ylide can be generated in situ from the condensation of an amino acid (like glycine) and an aldehyde (cyclohexanecarboxaldehyde).

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative method for synthesizing the pyrrolidine core structure.

Step 1: In Situ Generation of Azomethine Ylide

-

To a solution of glycine methyl ester hydrochloride (1.2 equivalents) and cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous toluene (0.5 M), add triethylamine (1.3 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) for 1-2 hours with a Dean-Stark apparatus to remove water. The formation of the imine is the precursor to the ylide.

Step 2: Cycloaddition Reaction

-

To the refluxing solution containing the in situ generated azomethine ylide, add a solution of a suitable vinyl dipolarophile (e.g., ethyl acrylate, 1.1 equivalents) in toluene dropwise over 30 minutes.

-

Maintain the reaction at reflux for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC). The cycloaddition forms the substituted pyrrolidine ring.

Step 3: Reduction and Deprotection

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add lithium aluminum hydride (LiAlH₄) (2.5 equivalents) portion-wise. This step reduces the ester group to the primary alcohol (at C3) and potentially other reducible functionalities.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again.

-

Filter the resulting solids and wash thoroughly with ethyl acetate.

Step 4: Purification

-

Concentrate the combined organic filtrates in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 5-Cyclohexylpyrrolidin-3-ol.

Purification and Verification Workflow

The identity and purity of the final compound must be rigorously confirmed using a standardized analytical workflow.

Caption: Post-synthesis purification and analytical verification workflow.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the cyclohexyl protons, distinct signals for the protons on the pyrrolidine ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Approximately 10 distinct carbon signals are expected, corresponding to the different carbon environments in the cyclohexyl and pyrrolidine moieties.

-

Mass Spectrometry (MS): The ESI+ mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.27.

Pharmacological Context and Potential Applications

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs such as Captopril (ACE inhibitor) and various anticonvulsants.[1][3] Its utility stems from several key features:

-

Improved Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond donor or acceptor, often enhancing aqueous solubility.[1][10]

-

Stereochemical Richness: The sp³-hybridized carbons allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.[2][4]

-

Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation than aromatic counterparts.

Potential Mechanisms and Therapeutic Targets

Given its structure, 5-Cyclohexylpyrrolidin-3-ol and its derivatives could be investigated for activity in several areas, particularly those involving the central nervous system (CNS). The scaffold is common in compounds targeting:

-

Ion Channels: Modulators of calcium or sodium channels.

-

G-Protein Coupled Receptors (GPCRs): As ligands for muscarinic, dopaminergic, or serotonergic receptors.

-

Enzyme Inhibitors: For example, inhibitors of dipeptidyl peptidase-4 (DPP-4) or other proteases.

If this scaffold were to act as an agonist for a Gq-coupled receptor, such as the M1 muscarinic acetylcholine receptor, the following signaling cascade would be initiated.

Caption: Hypothetical Gq protein-coupled receptor signaling pathway.

Safety and Handling

As a novel chemical entity, 5-Cyclohexylpyrrolidin-3-ol should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Toxicity: No specific toxicity data is available. However, related pyrrolidine motifs may have the potential to be bioactivated to reactive iminium ions.[10] Therefore, prudent handling is advised until toxicological studies are performed.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(3), 1739-1782. Available at: [Link].

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link].

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link].

-

Grygorenko, O., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link].

-

Rufa, F., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. J Comput Aided Mol Des, 35(8), 919-938. Available at: [Link].

-

Rufa, F., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed. Available at: [Link].

-

Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link].

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Wang, Q., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2845. Available at: [Link].

-

Wikipedia. N-Cyclohexyl-2-pyrrolidone. Wikipedia. Available at: [Link].

-

General procedures for the synthesis of pyrrolidine adducts. ResearchGate. Available at: [Link].

-

Shiraishi, T., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Med Chem Lett, 10(10), 1406-1411. Available at: [Link].

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link].

-

PubChem. N-Cyclohexyl-2-pyrrolidone. PubChem. Available at: [Link].

-

Cheméo. Chemical Properties of N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7). Cheméo. Available at: [Link].

-

PubChem. N-(Cyclohexylmethyl)Pyrrolidine. PubChem. Available at: [Link].

-

PrepChem. Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol. PrepChem.com. Available at: [Link].

-

PubChem. 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)-. PubChem. Available at: [Link].

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labshake.com [labshake.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

5-Cyclohexylpyrrolidin-3-ol: A Technical Guide for Advanced Research

CAS Number: 1306604-76-1

Molecular Formula: C₁₀H₁₉NO

Molecular Weight: 169.26 g/mol

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Cyclohexylpyrrolidin-3-ol. This document provides a comprehensive overview of the compound, from its chemical identity to detailed, field-proven insights into its synthesis and prospective biological significance.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure and the stereochemical complexity arising from multiple chiral centers make it an attractive framework for the design of novel therapeutics.[1] The incorporation of a cyclohexyl group at the 5-position and a hydroxyl group at the 3-position of the pyrrolidine ring in 5-Cyclohexylpyrrolidin-3-ol introduces specific lipophilic and hydrophilic features, respectively. These structural attributes are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for exploring new chemical space in drug discovery.

The pyrrolidine motif is particularly prevalent in central nervous system (CNS) drug discovery, where fine-tuning of physicochemical properties is critical for blood-brain barrier penetration. The unique combination of a bulky, lipophilic cyclohexyl moiety and a polar hydroxyl group suggests that 5-Cyclohexylpyrrolidin-3-ol may possess interesting properties for neurological and other therapeutic targets.

Synthesis and Characterization

While a specific, publicly available, step-by-step synthesis protocol for 5-Cyclohexylpyrrolidin-3-ol is not extensively documented in readily accessible literature, its synthesis can be approached through established methodologies for constructing substituted pyrrolidines. The enantioselective synthesis of substituted pyrrolidines is of paramount importance due to the often-dramatic differences in biological activity between enantiomers.[3]

Retrosynthetic Analysis and Plausible Synthetic Strategy

A plausible and efficient route to enantiomerically enriched 5-Cyclohexylpyrrolidin-3-ol would likely involve a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[3][4] This approach is highly valued for its ability to generate multiple stereocenters with high control.[4]

Diagram of Plausible Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for 5-Cyclohexylpyrrolidin-3-ol.

Proposed Enantioselective Synthesis Protocol

The following is a generalized, yet detailed, experimental protocol for the enantioselective synthesis of a 5-substituted-pyrrolidin-3-ol derivative, which can be adapted for 5-Cyclohexylpyrrolidin-3-ol. This protocol is based on the principles of asymmetric 1,3-dipolar cycloaddition reactions.

Step 1: In situ Generation of the Azomethine Ylide

-

To a solution of a glycine imine ester (derived from cyclohexanecarboxaldehyde and a glycine ester) in a suitable aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a chiral metal complex (e.g., a copper(I) or silver(I) salt complexed with a chiral phosphine or bisoxazoline ligand).[3]

-

Add a mild base (e.g., triethylamine or DBU) to facilitate the formation of the azomethine ylide.

Step 2: [3+2] Cycloaddition

-

To the solution containing the in situ generated azomethine ylide, add a suitable acrylate derivative (e.g., tert-butyl acrylate) as the dipolarophile.

-

Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Reduction and Deprotection

-

Upon completion of the cycloaddition, quench the reaction and purify the resulting cycloadduct by column chromatography.

-

Reduce the ester functionality of the cycloadduct using a suitable reducing agent (e.g., lithium aluminum hydride or diisobutylaluminium hydride) to yield the corresponding alcohol.

-

If protecting groups were used on the nitrogen or hydroxyl functionalities, perform the appropriate deprotection steps to yield the final product, 5-Cyclohexylpyrrolidin-3-ol.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis and characterization.

Characterization Techniques

The structural elucidation and purity assessment of 5-Cyclohexylpyrrolidin-3-ol would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final compound.

Potential Applications in Drug Discovery

While specific biological data for 5-Cyclohexylpyrrolidin-3-ol is not widely published, the structural motifs present suggest several potential areas of application in drug discovery.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a well-established feature in many CNS-active drugs. The lipophilic cyclohexyl group may enhance the ability of the molecule to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS. The hydroxyl group can participate in hydrogen bonding interactions with biological targets. Potential therapeutic areas include, but are not limited to, neurodegenerative diseases, psychiatric disorders, and pain management.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that are major targets for a wide range of therapeutics. The three-dimensional structure of 5-Cyclohexylpyrrolidin-3-ol makes it a candidate for interacting with the binding pockets of various GPCRs.

Experimental Protocol for Assessing GPCR Activity: A common method to assess the activity of a compound on a GPCR is through a radioligand binding assay or a functional assay measuring downstream signaling.

Radioligand Binding Assay:

-

Prepare cell membranes expressing the target GPCR.

-

Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of 5-Cyclohexylpyrrolidin-3-ol.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

A decrease in the binding of the radioligand in the presence of 5-Cyclohexylpyrrolidin-3-ol would indicate that it competes for the same binding site.

Functional Assay (e.g., cAMP measurement for Gs or Gi coupled receptors):

-

Culture cells expressing the target GPCR.

-

Treat the cells with varying concentrations of 5-Cyclohexylpyrrolidin-3-ol.

-

For Gs-coupled receptors, measure the increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin and then measure the inhibition of cAMP production.

-

cAMP levels can be quantified using various commercially available kits (e.g., ELISA or HTRF-based assays).

Logical Relationship of GPCR Screening:

Caption: Workflow for GPCR activity screening.

Other Potential Therapeutic Areas

The pyrrolidine core is also found in compounds with a wide range of other biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Therefore, screening 5-Cyclohexylpyrrolidin-3-ol against a diverse panel of biological targets could uncover novel therapeutic applications.

Conclusion and Future Directions

5-Cyclohexylpyrrolidin-3-ol represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis, achievable through modern asymmetric methodologies, can provide access to enantiomerically pure material for biological evaluation. The unique combination of a bulky lipophilic group and a polar hydroxyl moiety on a privileged pyrrolidine scaffold makes it an intriguing candidate for targeting a variety of biological systems, particularly within the central nervous system and the vast landscape of G-protein coupled receptors.

Future research should focus on the development and optimization of a robust, stereocontrolled synthesis of 5-Cyclohexylpyrrolidin-3-ol. Subsequent comprehensive biological screening against a broad range of targets will be crucial to elucidating its pharmacological profile and unlocking its therapeutic potential. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader field of medicinal chemistry and the ongoing quest for novel therapeutics.

References

[3] A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance. [1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Top Curr Chem (Cham), 379(5), 34. [4] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). Organic Letters. [5] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [6] Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Journal of the American Chemical Society, 134, 4941-4954. [7] Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. (2003). ChemInform. [2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 11). Top Curr Chem (Cham), 379(5), 34. [8] Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. (2016, December 2). Molecules. [9] Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). IJCMR. [10] Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). Mustansiriyah Journal of Science. [11] The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant. (1954). Journal of the American Pharmaceutical Association. [12] Process for the preparation of a pyrrolidinol compound. (1987). Google Patents. [13] United States Patent 19. (1994, December 22). Google Patents. [14] WO 2019/030122 Al. (2019, February 14). Google Patents. [15] WO2021148940A1 - Odorants and compositions comprising odorants. (n.d.). Google Patents. [16] Production of pyrrolidine. (n.d.). Google Patents. [17] N-Cyclohexyl-2-pyrrolidone. (n.d.). PubChem. [18] 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. (2022, November 3). Archives of Pharmacy.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 7. sci-hub.se [sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. pharaohacademy.com [pharaohacademy.com]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant. (1954) | Henry M. Lee | 4 Citations [scispace.com]

- 12. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. WO2021148940A1 - Odorants and compositions comprising odorants - Google Patents [patents.google.com]

- 16. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]

- 17. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Cyclohexylpyrrolidin-3-ol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-cyclohexylpyrrolidin-3-ol, a substituted pyrrolidinol of interest to researchers and drug development professionals. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, making efficient synthetic routes to novel derivatives highly valuable.[1][2] This document outlines a robust, multi-step synthesis beginning with commercially available starting materials. The core of the proposed strategy involves a Grignard reaction to construct the carbon skeleton, followed by a key intramolecular cyclization to form the pyrrolidine ring. Each step is discussed in detail, including mechanistic insights, causality behind experimental choices, and a step-by-step protocol. This guide is intended to serve as a practical and scientifically rigorous resource for chemists in the field of medicinal and organic chemistry.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif that is a cornerstone of numerous natural products and pharmaceuticals.[1] Its prevalence in drug discovery is attributed to its ability to improve physicochemical properties, such as water solubility, and to establish critical hydrogen bonding interactions with biological targets.[1] Consequently, the development of versatile and efficient synthetic methodologies for accessing structurally diverse pyrrolidine derivatives is a significant endeavor in modern organic synthesis.[3][4]

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule, 5-cyclohexylpyrrolidin-3-ol, suggests a strategy centered on the formation of the C5-N bond via an intramolecular cyclization. This approach simplifies the target into a linear amino alcohol precursor. The crucial C-C bond between the pyrrolidine ring and the cyclohexyl group can be formed via a powerful carbon-carbon bond-forming reaction, such as a Grignard reaction.

This leads to a proposed three-step forward synthesis:

-

Grignard Reagent Formation: Preparation of cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium metal.[5][6]

-

Epoxide Ring Opening: Nucleophilic attack of the Grignard reagent on epichlorohydrin to form 1-chloro-4-cyclohexylbutan-2-ol. This step establishes the required carbon backbone.[7]

-

Amination and Intramolecular Cyclization: Reaction of the chlorohydrin intermediate with a primary amine (e.g., benzylamine as a protected nitrogen source) followed by intramolecular nucleophilic substitution to form the pyrrolidine ring. A final deprotection step (if necessary) would yield the target compound. This type of reductive cyclization is a known method for preparing pyrrolidinols.[8]

The overall synthetic workflow is depicted below.

Caption: Proposed Synthetic Workflow for 5-Cyclohexylpyrrolidin-3-ol.

Key Synthetic Steps: In-Depth Discussion and Mechanistic Insights

Preparation of Cyclohexylmagnesium Bromide

The synthesis begins with the preparation of the Grignard reagent, cyclohexylmagnesium bromide. This is a classic organometallic reaction involving the insertion of magnesium metal into the carbon-bromine bond of cyclohexyl bromide.[5]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The presence of even trace amounts of moisture will quench the reagent, forming cyclohexane and magnesium salts, thus reducing the yield.[5][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Initiation: The reaction can sometimes be slow to initiate. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Methods to initiate the reaction include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ to expose a fresh surface.

Nucleophilic Opening of Epichlorohydrin

The second step involves the reaction of the freshly prepared cyclohexylmagnesium bromide with epichlorohydrin. The cyclohexyl group, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring.[10]

Mechanistic Insights & Regioselectivity: The nucleophilic attack of the Grignard reagent on an unsymmetrical epoxide like epichlorohydrin generally occurs at the least sterically hindered carbon atom.[7] In this case, the attack is expected to occur at the terminal carbon (C3) of the epoxide, leading to the formation of the desired 1-chloro-4-cyclohexylbutan-2-ol intermediate after acidic workup.

Caption: Regioselective opening of epichlorohydrin by cyclohexylmagnesium bromide.

Intramolecular Cyclization to the Pyrrolidine Ring

The final key transformation is the construction of the pyrrolidine ring. The intermediate, 1-chloro-4-cyclohexylbutan-2-ol, is treated with a primary amine. Benzylamine is a suitable choice as the benzyl group can be easily removed later via hydrogenolysis. The reaction proceeds via a two-step, one-pot sequence:

-

Intermolecular SN2 Reaction: The amine displaces the chloride, forming a secondary amino alcohol.

-

Intramolecular SN2 Reaction: While not the intended primary pathway in this proposed synthesis, in some cases, the hydroxyl group can be activated (e.g., by conversion to a tosylate) followed by intramolecular cyclization. However, a more direct approach involves the initial displacement of the chloride by the amine. The subsequent heating of the resulting amino alcohol can facilitate cyclization, though this is not always high-yielding. A more reliable method is the reductive cyclization of a cyano-hydrin intermediate as described in patent literature, which involves converting the chlorohydrin to a nitrile, followed by hydrogenation in the presence of a catalyst like Raney Nickel.[8]

For this guide, we will focus on the direct displacement of the chloride by an amine, followed by cyclization. The use of a base can facilitate the deprotonation of the amine, increasing its nucleophilicity.

Detailed Experimental Protocol

Caution: This protocol involves hazardous materials, including pyrophoric Grignard reagents and toxic epichlorohydrin. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Preparation of Cyclohexylmagnesium Bromide

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a gray, cloudy appearance), add a single crystal of iodine.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray solution of cyclohexylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of 1-chloro-4-cyclohexylbutan-2-ol

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of epichlorohydrin (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the epichlorohydrin solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[11]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorohydrin product. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).[12]

Step 3:

-

In a sealed tube, combine the 1-chloro-4-cyclohexylbutan-2-ol (1.0 eq), benzylamine (2.0 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile.

-

Heat the mixture at 100-110 °C for 6-12 hours, monitoring the reaction by TLC or LC-MS.[13]

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting N-benzyl protected pyrrolidinol by column chromatography.

-

To a solution of the purified N-benzyl-5-cyclohexylpyrrolidin-3-ol in ethanol, add Palladium on carbon (10 mol %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 5-cyclohexylpyrrolidin-3-ol.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are estimates based on similar reactions in the literature.

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Grignard Reagent Formation | Cyclohexyl Bromide | Mg, Dry Ether | Cyclohexylmagnesium Bromide | >90 (in situ) |

| 2 | Epoxide Ring Opening | Epichlorohydrin | Cyclohexylmagnesium Bromide | 1-chloro-4-cyclohexylbutan-2-ol | 60-75 |

| 3 | Cyclization & Deprotection | 1-chloro-4-cyclohexylbutan-2-ol | 1. Benzylamine, K₂CO₃2. H₂, Pd/C | 5-Cyclohexylpyrrolidin-3-ol | 50-65 (over 2 steps) |

Safety Considerations

-

Grignard Reagents: Cyclohexylmagnesium bromide is highly reactive with water and protic solvents and can ignite upon exposure to air. Handle under an inert atmosphere.

-

Ethers: Diethyl ether is extremely flammable and forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources and use freshly opened cans of solvent.

-

Epichlorohydrin: This reagent is toxic, a suspected carcinogen, and a skin and respiratory irritant. Handle with extreme care using appropriate engineering controls and PPE.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct hydrogenation in a designated area with appropriate safety measures, including grounding of equipment.

Conclusion

This technical guide presents a viable and logical synthetic route to 5-cyclohexylpyrrolidin-3-ol. The strategy leverages fundamental and reliable organic transformations, including Grignard reagent formation, nucleophilic epoxide opening, and intramolecular cyclization. By providing detailed mechanistic insights and a step-by-step experimental protocol, this document serves as a valuable resource for researchers aiming to synthesize this and related substituted pyrrolidinol compounds for applications in drug discovery and medicinal chemistry.

References

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available at: [Link]

-

Homework.Study.com. (n.d.). What would be the product based on the following reaction: allyl bromide + cyclohexyl magnesium... Available at: [Link]

-

Filo. (2024). The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. Available at: [Link]

-

Filo. (2025). The product 'B' formed in the following reaction sequence is: .. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol. Available at: [Link]

-

Filo. (2025). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹.. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Available at: [Link]

- Google Patents. (n.d.). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

-

Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). Available at: [Link]

-

ResearchGate. (2002). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1- a ]isoquinolines via three-component [3+2] cycloaddition followed by one-pot N -allylation and intramolecular Heck reactions. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Question: The product 'B' formed in the following reaction sequence is: .. [askfilo.com]

- 6. Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. homework.study.com [homework.study.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

5-Cyclohexylpyrrolidin-3-ol chemical structure

An In-Depth Technical Guide to 5-Cyclohexylpyrrolidin-3-ol: Structure, Synthesis, and Therapeutic Potential

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its role as a "privileged scaffold" in medicinal chemistry. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[1] This guide provides a detailed technical examination of a specific, yet underexplored, derivative: 5-Cyclohexylpyrrolidin-3-ol. We will delve into its molecular structure and stereochemical complexity, propose a robust synthetic pathway based on established chemical principles, and explore its potential applications in drug discovery by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage this promising chemical entity.

Part 1: Molecular Structure and Stereochemistry

The fundamental structure of 5-Cyclohexylpyrrolidin-3-ol consists of a central pyrrolidine ring substituted with a cyclohexyl group at the 5-position and a hydroxyl (-OH) group at the 3-position. The presence of two stereocenters, at carbons C3 and C5, gives rise to significant stereochemical diversity.

Key Structural Features:

-

Pyrrolidine Core: A saturated five-membered amine ring, which can act as a hydrogen bond acceptor (nitrogen lone pair) and, when protonated, a hydrogen bond donor. This feature is crucial for its pharmacokinetic profile and target binding.

-

Cyclohexyl Moiety: A bulky, lipophilic group at C5 that can influence the molecule's solubility, membrane permeability, and van der Waals interactions within a protein binding pocket.

-

Hydroxyl Group: A polar functional group at C3 that can participate in hydrogen bonding, a key interaction for receptor affinity and selectivity.

Stereoisomerism: With two chiral centers, 5-Cyclohexylpyrrolidin-3-ol can exist as four distinct stereoisomers (two pairs of enantiomers):

-

(3R, 5S) and (3S, 5R) - cis isomers

-

(3R, 5R) and (3S, 5S) - trans isomers

The spatial orientation of the cyclohexyl and hydroxyl groups (cis or trans) dramatically impacts the molecule's overall 3D shape and, consequently, its biological activity. The specific stereoisomer is often responsible for the desired therapeutic effect, as biological systems are inherently chiral.[1]

Caption: General structure of 5-Cyclohexylpyrrolidin-3-ol with chiral centers (*) indicated.

Part 2: Proposed Synthesis Pathway

While specific literature on the synthesis of 5-Cyclohexylpyrrolidin-3-ol is scarce, a robust and versatile synthetic route can be designed utilizing the well-established [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[1][3][4] This method is highly effective for constructing substituted pyrrolidine rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the C-C bonds formed during the cycloaddition. This leads back to an azomethine ylide derived from cyclohexanecarboxaldehyde and an amino acid (like glycine), and a dipolarophile that can be converted to the 3-hydroxy group.

Proposed Experimental Protocol

This protocol outlines a three-step process: (1) formation of an azomethine ylide, (2) a [3+2] cycloaddition reaction, and (3) reduction of an intermediate to yield the final product.

Step 1: In Situ Generation of Azomethine Ylide The azomethine ylide is generated in situ from the condensation of cyclohexanecarboxaldehyde and an amino acid ester, such as methyl glycinate. This reaction is typically facilitated by heat.

-

Reagents: Cyclohexanecarboxaldehyde, Methyl glycinate hydrochloride, Triethylamine (Et₃N).

-

Solvent: Toluene or Xylene.

-

Procedure:

-

To a solution of cyclohexanecarboxaldehyde (1.0 eq) in toluene, add methyl glycinate hydrochloride (1.2 eq) and triethylamine (1.5 eq).

-

Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water formed during the initial imine formation.

-

The thermal decarboxylation (if starting from a non-esterified amino acid) or tautomerization of the imine generates the reactive azomethine ylide dipole.

-

Causality: Triethylamine is used as a base to neutralize the HCl salt of the amino acid ester and to facilitate the formation of the imine intermediate. Refluxing in toluene provides the necessary thermal energy for ylide generation.

Step 2: [3+2] Cycloaddition The generated azomethine ylide is immediately trapped by a dipolarophile. For this synthesis, a suitable partner would be an α,β-unsaturated ketone like methyl vinyl ketone, which introduces a carbonyl group at the 3-position of the resulting pyrrolidine ring.

-

Reagents: Methyl vinyl ketone.

-

Procedure:

-

While the azomethine ylide is being generated in situ, slowly add methyl vinyl ketone (1.1 eq) to the refluxing reaction mixture.

-

Maintain reflux for 6-12 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture and purify the resulting cycloadduct by column chromatography.

-

Causality: The [3+2] cycloaddition is a concerted pericyclic reaction that efficiently forms the five-membered pyrrolidine ring with predictable regiochemistry. The reaction's stereoselectivity can often be influenced by the specific substrates and reaction conditions.

Step 3: Stereoselective Reduction The ketone at the C3 position of the pyrrolidine intermediate is reduced to the desired hydroxyl group. The choice of reducing agent is critical for controlling the stereochemistry of the final product.

-

Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).

-

Solvent: Methanol (for NaBH₄) or Tetrahydrofuran (THF) (for LiAlH₄).

-

Procedure:

-

Dissolve the purified pyrrolidine-3-one intermediate (1.0 eq) in an appropriate solvent (e.g., methanol).

-

Cool the solution to 0°C in an ice bath.

-

Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

-

Quench the reaction carefully with water, and extract the product with an organic solvent.

-

Purify the final 5-Cyclohexylpyrrolidin-3-ol by chromatography or recrystallization.

-

Causality: Sodium borohydride is a mild reducing agent suitable for converting ketones to secondary alcohols. The stereochemical outcome of the reduction (which diastereomer is favored) depends on the steric hindrance around the carbonyl group, often leading to the hydride attacking from the less hindered face.

Caption: A workflow diagram for the proposed synthesis of 5-Cyclohexylpyrrolidin-3-ol.

Part 3: Potential Biological Significance and Applications

The true value of a novel chemical entity lies in its potential biological activity. While 5-Cyclohexylpyrrolidin-3-ol has not been extensively studied, the combination of its structural motifs—the pyrrolidine ring, a hydroxyl group, and a cyclohexyl substituent—suggests a high potential for therapeutic applications.

The Pyrrolidine Scaffold in Drug Design: The pyrrolidine core is a key component in numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][5][6] Its structural rigidity and stereochemical complexity allow for precise positioning of functional groups to optimize target interactions.

Anticipated Biological Activities: Based on analogous structures, 5-Cyclohexylpyrrolidin-3-ol could be a promising candidate for several therapeutic areas:

-

Antimicrobial and Antifungal Agents: Spiropyrrolidine derivatives have demonstrated potent antimicrobial activity.[7] The lipophilic cyclohexyl group could enhance membrane permeability, potentially improving efficacy against resistant pathogens.

-

Antioxidant and Anti-Inflammatory Properties: Compounds containing similar heterocyclic systems have shown significant antioxidant effects by scavenging reactive oxygen species.[8][9] This activity is relevant for treating diseases associated with oxidative stress.

-

CNS-Active Agents: The pyrrolidine scaffold is present in many drugs targeting the central nervous system. The specific stereochemistry of 5-Cyclohexylpyrrolidin-3-ol could lead to selective interactions with neurotransmitter receptors or enzymes.

Quantitative Data from Analogous Compounds

To illustrate the potential potency, consider the inhibitory concentrations (IC₅₀) of related heterocyclic compounds from the literature:

| Compound Class | Biological Target/Activity | IC₅₀ Value | Reference |

| (Z)-5-(benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Mushroom Tyrosinase Inhibition | 1.03 ± 0.14 µM | [8][9] |

| Spiropyrrolidine Derivatives | Antibacterial (S. aureus) | MIC = 3.95 µM | [7] |

This table highlights that molecules incorporating a cyclohexyl group within a heterocyclic scaffold can exhibit potent biological activity at low micromolar concentrations.

Conclusion

5-Cyclohexylpyrrolidin-3-ol represents a molecule of significant interest for medicinal chemistry and drug development. Its structure, characterized by a privileged pyrrolidine scaffold and two stereocenters, offers a versatile platform for creating novel therapeutic agents. The proposed synthesis via a [3+2] cycloaddition provides a reliable and adaptable method for accessing its various stereoisomers. Based on the well-documented biological activities of related compounds, 5-Cyclohexylpyrrolidin-3-ol warrants further investigation as a potential source of new antimicrobial, antioxidant, and CNS-active drugs. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (2022-09-27). Antioxidants (Basel). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). Molecules. [Link]

-

3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one. Organic Syntheses. [Link]

-

Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. J. Chem. Soc., Perkin Trans. 1. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024-12-17). MDPI. [Link]

- Process for the preparation of a pyrrolidinol compound.

-

5-{5-[1-(Pyrrolidin-1-Yl)cyclohexyl]-1,3-Thiazol-2-Yl}-1h-Indole. PubChem. [Link]

-

Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (2022-09-27). PubMed. [Link]

-

A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. (2004-12-10). J Org Chem. [Link]

-

Process for the preparation of a pyrrolidinol compound. European Patent Office. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024-12-04). MDPI. [Link]

- Process for preparing [1S-[1-α, 2-α, 3-β(1S,2R) 5-β]]-3-[7-[2-(3,4-difluorophenyl)-cyclopropylamino]-5-(propylthio)-3H-1,2,3-triazolo [4,5-d].

-

Biological Activities of Natural Products III. (2023-06-19). Molecules. [Link]

-

Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1- a ]isoquinolines via three-component [3+2] cycloaddition followed by one-pot N -allylation and intramolecular Heck reactions. ResearchGate. [Link]

-

Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021-10-01). J Org Chem. [Link]

-

Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022-10-25). Molecules. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. (2022-11-03). Arch Pharm (Weinheim). [Link]

-

Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. (2024-08-30). MDPI. [Link]079-4991/14/17/1498)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights | MDPI [mdpi.com]

- 9. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereochemistry of 5-Cyclohexylpyrrolidin-3-ol

Introduction

5-Cyclohexylpyrrolidin-3-ol is a fascinating molecule that presents significant stereochemical complexity, making it a subject of considerable interest in medicinal chemistry and drug development. The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity.[1][2] Different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3][4] For instance, one enantiomer might be therapeutically active, while the other could be inactive or even harmful.[1] This guide provides a comprehensive technical overview of the stereochemistry of 5-Cyclohexylpyrrolidin-3-ol, intended for researchers, scientists, and professionals in the field of drug development.

The pyrrolidine ring is a privileged scaffold in numerous natural products and FDA-approved drugs, valued for its ability to improve physicochemical properties like water solubility and to enhance binding affinity to biological targets through hydrogen bonding.[5] The introduction of a cyclohexyl group at the 5-position and a hydroxyl group at the 3-position creates two chiral centers, leading to a rich stereoisomeric landscape that demands careful characterization and control.

This document will delve into the structural intricacies of 5-Cyclohexylpyrrolidin-3-ol, explore methods for the synthesis and separation of its stereoisomers, and detail the analytical techniques essential for their unambiguous structural elucidation.

The Stereochemical Landscape of 5-Cyclohexylpyrrolidin-3-ol

The structure of 5-Cyclohexylpyrrolidin-3-ol contains two stereogenic centers: one at the carbon atom bearing the cyclohexyl group (C5) and the other at the carbon atom bearing the hydroxyl group (C3). The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers.[6] Therefore, for 5-Cyclohexylpyrrolidin-3-ol, there are 22 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[6] The four stereoisomers of 5-Cyclohexylpyrrolidin-3-ol are:

-

(3R, 5R)-5-Cyclohexylpyrrolidin-3-ol

-

(3S, 5S)-5-Cyclohexylpyrrolidin-3-ol

-

(3R, 5S)-5-Cyclohexylpyrrolidin-3-ol

-

(3S, 5R)-5-Cyclohexylpyrrolidin-3-ol

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers, as are the (3R, 5S) and (3S, 5R) isomers. The relationship between any other pairing, for example (3R, 5R) and (3R, 5S), is diastereomeric. It is crucial to distinguish between these stereoisomers as they can have different biological activities.[7]

Visualizing the Stereoisomers

The spatial arrangement of the substituents on the pyrrolidine ring dictates the overall shape and properties of each stereoisomer.

Synthesis and Chiral Separation

The synthesis of pyrrolidine derivatives can be achieved through various methods, including [3+2] cycloaddition reactions and the N-heterocyclization of primary amines with diols.[5][8][9] Often, these synthetic routes produce a mixture of stereoisomers, necessitating effective separation techniques.

Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers and diastereomers.[10][11][12] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.[12][13]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a suitable starting point.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the 5-Cyclohexylpyrrolidin-3-ol stereoisomeric mixture in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis: The retention times of the different stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will have identical retention times on an achiral column but different retention times on a chiral column.

Structural Elucidation and Characterization

Once the stereoisomers are separated, their absolute configurations must be determined. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[14] While standard ¹H and ¹³C NMR can distinguish between diastereomers due to their different chemical environments, enantiomers are indistinguishable under achiral conditions.[15][16]

To differentiate enantiomers by NMR, chiral shift reagents or chiral solvating agents can be used. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified stereoisomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.[15]

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard ¹H NMR.

-

Key parameters to observe: Chemical shifts (δ), coupling constants (J), and multiplicity of signals for the protons on the pyrrolidine ring, particularly H3 and H5.

-

-

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign the proton and carbon signals unambiguously.

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| H3 | 3.5 - 4.5 | Multiplet |

| H5 | 2.5 - 3.5 | Multiplet |

| Cyclohexyl Protons | 0.8 - 2.0 | Multiplets |

| Pyrrolidine CH₂ | 1.5 - 2.5 | Multiplets |

| NH | Variable | Broad singlet |

| OH | Variable | Broad singlet |

Table 1: Expected ¹H NMR Data for 5-Cyclohexylpyrrolidin-3-ol.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule.[17][18] This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice, allowing for the unambiguous assignment of the R/S configuration at each chiral center.[19][20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The purified stereoisomer must be crystallized to obtain a single crystal of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.

Conclusion

The stereochemistry of 5-Cyclohexylpyrrolidin-3-ol is a critical aspect that governs its interaction with biological systems. A thorough understanding and characterization of its four stereoisomers are paramount for any drug development program involving this scaffold. This guide has outlined the stereochemical complexity of the molecule, provided protocols for the separation of its stereoisomers using chiral HPLC, and detailed the analytical methodologies, particularly NMR spectroscopy and X-ray crystallography, required for their definitive structural elucidation. By applying these principles and techniques, researchers can ensure the scientific integrity and success of their endeavors in developing novel therapeutics based on the 5-Cyclohexylpyrrolidin-3-ol core.

References

- BenchChem. (2025). Application Note: Structural Confirmation of Pyrrolidin-3-ol-d5 via NMR Spectroscopy. BenchChem.

- Effects of Stereoisomers on Drug Activity. (2021, June 21). Crimson Publishers.

- University of Bristol. (n.d.). NMR Spectroscopy.

- Deschamps, J. R., et al. (2005). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- Deschamps, J. R., et al. (2025, August 10). X-Ray Crystallography of Chemical Compounds | Request PDF.

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). American Chemical Society.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024, December 4). MDPI.

- Hanson, L. S. (2020, November 11). Chapter 5 Stereoisomerism Lesson 2. YouTube.

- Effects of Stereoisomers on Drug Activity. (2025, August 9).

- Ma, X., et al. (n.d.). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1- a ]isoquinolines via three-component [3+2] cycloaddition followed by one-pot N -allylation and intramolecular Heck reactions.

- Selected ¹H and ¹³C-NMR (red) chemical shifts of 5b. (n.d.).

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

- Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (n.d.). PMC - NIH.

- Wlodawer, A., et al. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. PMC - NIH.

- Zloh, M. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK.

- Stereoisomers of cannabidiols and their pharmacological activities - A potentially novel direction for cannabinoids. (2024, December 7). PubMed.

- Zloh, M. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.

- Ares, A. M., et al. (2022, October 28).

- Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. (2018, January 12). PubMed.

- Carvalho, A. L., et al. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology.

- How Many Chiral Stereoisomrs Does the 1,2,3,4,5,6 Hexachlorocyclohexane Have? (2023, December 23). YouTube.

- Chiral Separation of Several Flavanones by Liquid Chromatography. (2025, August 10).

- Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Stereoisomers of cannabidiols and their pharmacological activities - A potentially novel direction for cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. researchgate.net [researchgate.net]

- 13. Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 20. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Purity and Characterization of 5-Cyclohexylpyrrolidin-3-ol: A Methodological Compendium for Pharmaceutical Development

Foreword: Beyond the Molecule - Establishing a Baseline of Quality and Confidence

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a clinically successful therapeutic is paved with rigorous scientific scrutiny. For chiral building blocks like 5-Cyclohexylpyrrolidin-3-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the initial assessment of purity and a thorough structural characterization are not mere procedural formalities. They are the very foundation upon which the safety, efficacy, and reproducibility of the final drug product are built.

This technical guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of analytical inquiry that a seasoned researcher would undertake. We begin with the foundational step of purification, not as a rote procedure, but as a strategic intervention to mitigate the risks of downstream process variability. Subsequently, we delve into the orthogonal analytical techniques required for an unambiguous characterization, providing not just the "how" but the critical "why" behind each methodological choice. Every protocol herein is designed as a self-validating system, grounded in established pharmacopeial principles and the practical wisdom of extensive laboratory experience.

I. Purification: From Crude Conglomerate to a Refined Entity

The synthetic route to 5-Cyclohexylpyrrolidin-3-ol, while elegant, can invariably introduce a spectrum of impurities. These may include unreacted starting materials, diastereomers, regioisomers, and by-products from side reactions. The primary goal of purification is to reduce these extraneous components to acceptable levels, ensuring the chemical integrity of the intermediate.

A. Strategic Recrystallization: The Art and Science of Crystalline Purity

For a chiral amino alcohol like 5-Cyclohexylpyrrolidin-3-ol, recrystallization is often the most effective and scalable method for achieving high purity. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Rationale for Solvent Selection: The ideal solvent should exhibit high solubility for 5-Cyclohexylpyrrolidin-3-ol at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either remain highly soluble or be sparingly soluble at all temperatures. Given the polar nature of the hydroxyl and amine functionalities, coupled with the nonpolar cyclohexyl group, a binary solvent system often provides the necessary polarity range for optimal selectivity.

Experimental Protocol: Recrystallization of 5-Cyclohexylpyrrolidin-3-ol

-

Solvent Screening: Begin by screening various solvent systems. Common choices for amino alcohols include isopropanol/heptane, ethanol/water, and acetone/hexane.

-

Dissolution: In a suitable reaction vessel, suspend the crude 5-Cyclohexylpyrrolidin-3-ol in a minimal amount of the higher-polarity solvent (e.g., isopropanol).

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Anti-Solvent Addition: Slowly add the lower-polarity anti-solvent (e.g., heptane) to the hot solution until a faint, persistent turbidity is observed.

-

Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

The choice of solvents is critical and often determined empirically. A well-executed recrystallization can significantly enhance both chemical and diastereomeric purity.

II. Purity Assessment and Impurity Profiling: A Multi-faceted Approach

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on a suite of orthogonal methods, each providing a different perspective on the sample's composition. In line with ICH Q2(R1) guidelines, the validation of these analytical procedures is paramount to ensure their suitability for their intended purpose[1][2][3].

A. Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric and Diastereomeric Purity

For a chiral molecule with two stereocenters, such as 5-Cyclohexylpyrrolidin-3-ol, HPLC using a chiral stationary phase (CSP) is the gold standard for determining enantiomeric and diastereomeric purity. Polysaccharide-based CSPs are often effective for separating the enantiomers of amino alcohols[4].

Causality in Method Development: The choice of a normal-phase or reversed-phase method depends on the solubility of the analyte. For 5-Cyclohexylpyrrolidin-3-ol, a normal-phase method often provides better selectivity for stereoisomers. The mobile phase, typically a mixture of an alkane and an alcohol, is optimized to achieve baseline separation of all four potential stereoisomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiralpak® IC-3 (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 3 µm

-

Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: Representative HPLC Purity Analysis

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 8.5 | 0.08 | Impurity A (Diastereomer) |

| 2 | 9.2 | 99.85 | (3R,5S)-5-Cyclohexylpyrrolidin-3-ol |

| 3 | 10.1 | 0.05 | (3S,5R)-5-Cyclohexylpyrrolidin-3-ol (Enantiomer) |

| 4 | 11.5 | 0.02 | Impurity B (Diastereomer) |

This method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines[1][2][3].

B. Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For 5-Cyclohexylpyrrolidin-3-ol, it also serves as a confirmatory identification tool through the analysis of its mass fragmentation pattern.

Understanding Fragmentation: In the mass spectrometer, the molecule will fragment in a predictable manner. Key fragments for 5-Cyclohexylpyrrolidin-3-ol would likely arise from the loss of a hydroxyl group, cleavage of the pyrrolidine ring, and fragmentation of the cyclohexyl moiety. The fragmentation pattern of cycloalkanes often involves the loss of ethylene and subsequent cleavages[5].

Experimental Protocol: GC-MS Analysis

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

Data Presentation: Expected GC-MS Fragmentation Data

| m/z | Proposed Fragment |

| 169 | [M]+• (Molecular Ion) |

| 152 | [M-OH]+ |

| 110 | [M-C6H11]+ |

| 86 | [Pyrrolidine ring fragment]+ |

| 55 | [Cyclohexyl fragment]+ |

C. Forced Degradation Studies: Probing the Intrinsic Stability